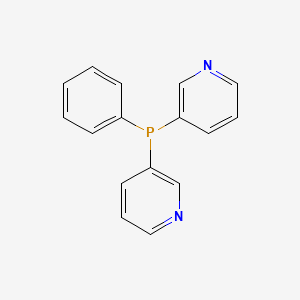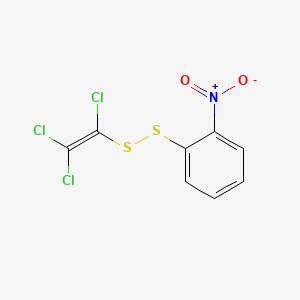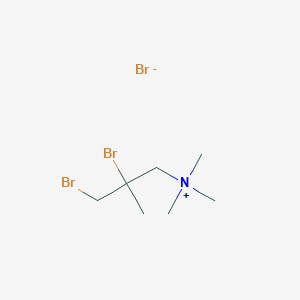
2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide is a chemical compound known for its unique structure and properties It is a quaternary ammonium compound with two bromine atoms attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide typically involves the bromination of an appropriate precursor. One common method is the dibromination of alkenes using reagents such as dimethyl sulfoxide (DMSO) and oxalyl bromide, which provide mild conditions and high yields . Another method involves the use of room-temperature ionic liquids as solvents for stereoselective halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using efficient and cost-effective reagents. The use of solid reagents like tetrapropylammonium nonabromide can offer higher selectivity and safer handling compared to elemental bromine .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: It can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide and potassium iodide.
Elimination: Strong bases like sodium hydroxide or potassium tert-butoxide are used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Substitution: Products include azides or iodides.
Elimination: Alkenes are typically formed.
Oxidation: Oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-N,N,N,2-tetramethylpropan-1-aminium bromide involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved may include nucleophilic substitution and elimination mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromoethane: Another dibromo compound with different reactivity and applications.
Tetramethylammonium Bromide: A quaternary ammonium compound without bromine atoms on the carbon chain.
Propiedades
Número CAS |
131247-73-9 |
|---|---|
Fórmula molecular |
C7H16Br3N |
Peso molecular |
353.92 g/mol |
Nombre IUPAC |
(2,3-dibromo-2-methylpropyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C7H16Br2N.BrH/c1-7(9,5-8)6-10(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
WCXLKRLHDOMUDA-UHFFFAOYSA-M |
SMILES canónico |
CC(C[N+](C)(C)C)(CBr)Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
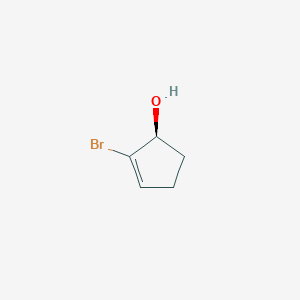
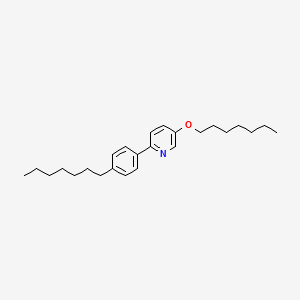
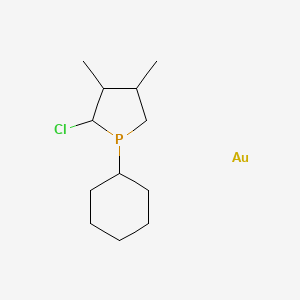
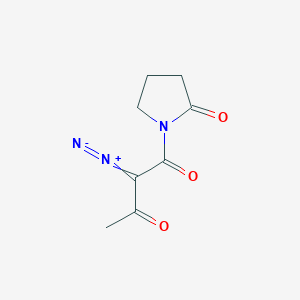
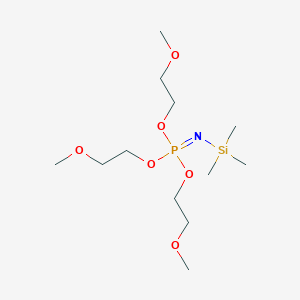
![7-[(Propan-2-yl)oxy]-1,4-oxathiepane](/img/structure/B14282786.png)

![4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl-](/img/structure/B14282808.png)


